molecular formula C23H28N4O2 B1678268 Pac-1 CAS No. 315183-21-2

Pac-1

Katalognummer B1678268
CAS-Nummer: 315183-21-2
Molekulargewicht: 392.5 g/mol
InChI-Schlüssel: YQNRVGJCPCNMKT-LFVJCYFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PAC-1, or Procaspase-activating compound 1, is an ortho-hydroxy N-acyl hydrazine compound . It is cytotoxic to a variety of cancer cells, such as lymphoma, leukemia, breast carcinoma, and glioblastoma . High doses of PAC-1 can promote neuroexcitation .


Synthesis Analysis

A novel series of first procaspase activating compound (PAC-1) analogues was designed, synthesized, and evaluated for antitumor activity . The structures of all the compounds were confirmed by 1H NMR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular formula of PAC-1 is C23H28N4O2 . Its average mass is 392.494 Da and its monoisotopic mass is 392.221222 Da .


Chemical Reactions Analysis

While specific chemical reactions involving PAC-1 are not detailed in the search results, it’s known that PAC-1 is used in coagulation processes .


Physical And Chemical Properties Analysis

PAC-1 has a molecular weight of 392.5 . It is soluble in DMSO at 48 mg/mL . The recommended storage conditions are -20°C for the powder form and -80°C for the solvent form .

Wirkmechanismus

Target of Action

PAC-1, the first procaspase activating compound, primarily targets procaspase-3 , a protein that plays a crucial role in apoptosis, the programmed cell death . Procaspase-3 is stored in cells in its inactive form, known as a zymogen . This protein is overexpressed in various types of tumors, suggesting its role in malignant transformation and progression .

Mode of Action

PAC-1 activates procaspase-3 by chelating zinc , thus relieving the zinc-mediated inhibition . This allows procaspase-3 to become an active enzyme, which can then cleave another molecule of procaspase-3 to active caspase-3 . Caspase-3 can further activate other molecules of procaspase-3 in the cell, causing an exponential increase in caspase-3 concentration . PAC-1 facilitates this process and causes the cell to undergo apoptosis quickly .

Biochemical Pathways

The activation of procaspase-3 to caspase-3 is a pivotal event in the apoptotic cascade . Both the intrinsic and extrinsic apoptotic pathways converge to activate procaspase-3 . Caspase-3, once activated, has over 200 cellular substrates , initiating a cascade of events that destroy the machinery of the cell .

Result of Action

The result of PAC-1’s action is the induction of apoptosis in cancer cells . By activating procaspase-3, PAC-1 signals the cells to self-destruct . This leads to the destruction of the cell’s machinery and ultimately, the death of the cell .

Action Environment

The action of PAC-1 can be influenced by environmental factors. For instance, high doses of PAC-1 can promote neuroexcitation . Additionally, the efficacy and stability of PAC-1 can be affected by factors such as the presence of other drugs, the patient’s health status, and the specific characteristics of the tumor cells .

Zukünftige Richtungen

The findings from the clinical trial are noteworthy because the drug was tested in a small number of patients with advanced disease . The trial enrolled cancer patients with advanced disease who had run out of other treatment options . The clinical trial and another testing PAC-1 against brain cancer involve patients and clinicians at three institutions . The results suggest that PAC-1 dose at 750 mg/day is recommended for phase 2 studies . The activity of PAC-1 in treatment-refractory neuroendocrine tumors warrants further investigation .

Eigenschaften

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-2-7-20-10-6-11-21(23(20)29)16-24-25-22(28)18-27-14-12-26(13-15-27)17-19-8-4-3-5-9-19/h2-6,8-11,16,29H,1,7,12-15,17-18H2,(H,25,28)/b24-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNRVGJCPCNMKT-LFVJCYFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30897425
Record name 2-(4-Benzylpiperazin-1-yl)-N-((2-hydroxy-3-prop-2-enyl-phenyl)methylideneamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pac-1

CAS RN

315183-21-2
Record name PAC-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315183212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAC-1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13048
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(4-Benzylpiperazin-1-yl)-N-((2-hydroxy-3-prop-2-enyl-phenyl)methylideneamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAC-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAC-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LIS8N0B2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pac-1
Reactant of Route 2
Reactant of Route 2
Pac-1
Reactant of Route 3
Reactant of Route 3
Pac-1
Reactant of Route 4
Pac-1
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Pac-1
Reactant of Route 6
Reactant of Route 6
Pac-1

Q & A

Q1: What is the primary mechanism of action of PAC-1?

A1: PAC-1 induces apoptosis in cancer cells primarily by chelating labile inhibitory zinc ions from procaspase-3, leading to its activation. [, , , ]

Q2: What are the downstream effects of PAC-1-mediated procaspase-3 activation?

A2: Activated caspase-3 initiates a cascade of events characteristic of apoptosis, including cleavage of poly (ADP-ribose) polymerase (PARP), DNA fragmentation, and ultimately, cell death. [, ]

Q3: Does PAC-1 activate other zinc-dependent enzymes besides procaspase-3?

A3: Research suggests that PAC-1 exhibits selectivity for procaspase-3 and does not significantly activate other zinc-dependent enzymes. []

Q4: What is the role of the endoplasmic reticulum (ER) in PAC-1-induced apoptosis at high concentrations?

A4: At high concentrations, PAC-1 can induce ER stress, leading to apoptosis via a distinct pathway involving altered intracellular calcium concentration and unique morphological changes. []

Q5: What is the molecular formula and weight of PAC-1?

A5: The provided research papers do not disclose the specific molecular formula and weight of PAC-1.

Q6: Is there any spectroscopic data available for PAC-1?

A6: The research papers do not provide detailed spectroscopic data for PAC-1.

Q7: Have any computational studies been performed to understand PAC-1 interactions?

A7: Yes, molecular docking simulations have been utilized to investigate the potential binding site of PAC-1 on its target protein, metacaspase-3 (TcMCA3), in Trypanosoma cruzi. []

Q8: How do structural modifications of PAC-1 impact its activity and potency?

A8: Research has focused on modifying PAC-1 to improve its pharmacokinetic properties. For example, blocking metabolically vulnerable sites led to the development of analogues with enhanced metabolic stability and tolerability in mice. [] These analogues displayed comparable anticancer activity to PAC-1 in cell culture but had longer elimination half-lives and greater area under the curve values in mice.

Q9: What is known about the stability of PAC-1?

A10: PAC-1 exhibits limitations in its in vivo half-life, which prompted the development of more stable analogues. Modifications to block metabolically labile sites resulted in compounds with enhanced metabolic stability in liver microsomes. []

Q10: Does PAC-1 affect the pharmacokinetics of other drugs?

A12: In a Phase 1b clinical trial, PAC-1 did not appear to affect the pharmacokinetics of entrectinib. []

Q11: Is there a correlation between PAC-1 pharmacokinetics and patient response?

A13: Mathematical modeling studies suggest that patients with high PAC-1 elimination rates might require more aggressive dosing regimens of PAC-1 and TRAIL for therapeutic efficacy compared to those with normal elimination rates. []

Q12: What types of cancer cells are sensitive to PAC-1?

A14: PAC-1 has shown efficacy against various cancer cell lines, including prostate cancer, lymphoma, leukemia, glioma, and uveal melanoma. [, , , , , ]

Q13: What is the evidence of PAC-1 activity in animal models of cancer?

A15: PAC-1 has demonstrated antitumor activity in murine xenograft models when administered orally or implanted subcutaneously. [, ] It has also shown promising results in combination with doxorubicin in murine models of osteosarcoma and lymphoma, leading to tumor regression and enhanced survival. []

Q14: Has PAC-1 been evaluated in clinical trials?

A16: Yes, a derivative of PAC-1, S-PAC-1, showed positive effects in a Phase I clinical trial in dogs with lymphoma. [] PAC-1 itself has also entered a Phase I clinical trial in human cancer patients. [, , ] A Phase 1b study of PAC-1 in combination with entrectinib for metastatic uveal melanoma has been completed, demonstrating tolerability and preliminary signals of activity. []

Q15: Is there evidence of synergy between PAC-1 and other chemotherapeutics?

A17: Yes, PAC-1 has demonstrated synergistic activity with various chemotherapeutics, including doxorubicin and temozolomide, in both in vitro and in vivo models. [, , ]

Q16: How does PAC-1 affect normal cells compared to cancer cells?

A18: PAC-1 exhibits some level of selectivity for cancer cells. For instance, B-PAC-1 (a PAC-1 analog) induced higher levels of cell death in chronic lymphocytic leukemia (CLL) cells compared to normal peripheral blood mononuclear cells or B cells. []

Q17: Are there known mechanisms of resistance to PAC-1?

A19: While specific resistance mechanisms have not been fully elucidated, studies suggest that mutations in caspase-3 that disrupt zinc-binding sites might confer resistance to PAC-1-induced apoptosis. []

Q18: Are there any specific drug delivery strategies being explored for PAC-1?

A21: While specific drug delivery strategies are not extensively discussed in the provided research, the blood-brain barrier permeability of PAC-1 is highlighted as an advantage for treating brain cancers like glioblastoma. [, ]

Q19: Are there any known biomarkers to predict response to PAC-1 therapy?

A22: High procaspase-3 expression levels in tumors are considered a potential biomarker for predicting response to PAC-1 therapy. [, ]

Q20: What analytical techniques have been used to study PAC-1?

A20: Various techniques have been employed, including:

  • Flow cytometry: To assess platelet activation markers like PAC-1 and CD62P. [, , , , , , , ]
  • MTT assay: To determine cell viability and assess the cytotoxic effects of PAC-1. []
  • Western blotting: To analyze protein expression levels, including procaspase-3 and its cleaved, active form. [, ]
  • Reverse transcription-polymerase chain reaction (RT-PCR): To measure mRNA expression levels of target genes. []
  • ELISA: To measure the concentration of specific proteins, such as platelet factor 4 (PF4). []
  • High-performance liquid chromatography (HPLC): To determine the content and purity of PAC-1 hydrochloride. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.